molecular formula C15H18N4S B2710501 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-49-8

3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2710501
CAS No.: 852143-49-8
M. Wt: 286.4
InChI Key: XNTQJLCMGIRUOR-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole-indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both a triazole ring and an indole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Indole Formation: The indole moiety can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or indole rings.

    Substitution: Various substituted triazole-indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, triazole-indole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with various enzymes and receptors, making it a candidate for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The indole moiety can interact with various receptors, modulating their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole

Uniqueness

The uniqueness of 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-4-19-14(17-18-15(19)20-10(2)3)12-9-16-13-8-6-5-7-11(12)13/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQJLCMGIRUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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